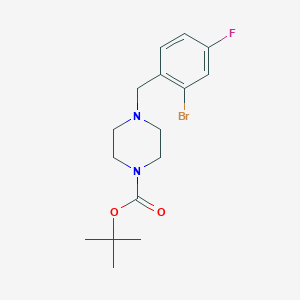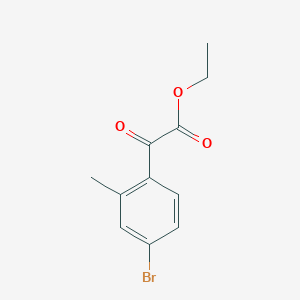
Ethyl 4-bromo-2-methylbenzoylformate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the reaction of halogenated phenacyl bromides with carboxylic acids in the presence of a base, such as potassium or sodium carbonate, in a DMF medium at room temperature . This method could potentially be applied to the synthesis of Ethyl 4-bromo-2-methylbenzoylformate by reacting 4-bromo-2-methylbenzoic acid with an appropriate leaving group such as ethyl chloroformate in a similar base-mediated reaction.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as IR and single-crystal X-ray diffraction studies . These methods could be used to determine the molecular structure of Ethyl 4-bromo-2-methylbenzoylformate. Theoretical calculations using density functional theory (DFT) can provide optimized geometrical parameters, which can be compared with experimental data to confirm the structure .
Chemical Reactions Analysis
The related compounds exhibit reactivity that is characteristic of esters and benzoate derivatives. For example, ethyl 2-hydroxymethylbenzoate can undergo cyclization to form phthalide under certain conditions, indicating that the ester group can participate in intramolecular reactions . Ethyl 4-bromo-2-methylbenzoylformate may also undergo similar intramolecular reactions or react with nucleophiles due to the presence of the ester group and the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be determined using various spectroscopic techniques. For instance, FTIR can be used to identify functional groups and assess purity . Gas chromatography can be employed for the assay of ester compounds in complex mixtures . The first hyperpolarizability and infrared intensities of related compounds have been reported, which could be indicative of the non-linear optical properties of Ethyl 4-bromo-2-methylbenzoylformate .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds Ethyl 4-bromo-2-methylbenzoylformate is utilized in the synthesis of various heterocyclic compounds. For example, it plays a role in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives, a class of heterocyclic compounds with potential applications in pharmaceuticals and material science (Pokhodylo & Obushak, 2019).
Spectroscopic and Crystallographic Characterization This chemical is also significant in the synthesis of compounds used for spectroscopic and single crystal X-ray diffraction (SC-XRD) characterizations. These characterizations are essential for understanding the molecular structure and properties of new compounds (Haroon et al., 2019).
Involvement in P-C Coupling Reactions Ethyl 4-bromo-2-methylbenzoylformate is used in phosphorus-carbon (P-C) coupling reactions. These reactions are critical in the field of organic chemistry for creating new molecular structures, which have a range of applications in medicinal chemistry and material science (Jablonkai & Keglevich, 2015).
Synthesis of Monoamine Oxidase Inhibitors Research indicates its use in the synthesis of monoamine oxidase inhibitors, which are compounds of significant interest in the treatment of neurological disorders such as depression (Misra, Dwivedi, & Parmar, 1980).
Role in Polymer Chemistry It is involved in the synthesis of polymers, highlighting its versatility and importance in the field of polymer science. This application is crucial for developing new materials with specific properties and functions (Sumida & Vogl, 1981).
Antioxidant Properties in Marine Algae Derivatives of Ethyl 4-bromo-2-methylbenzoylformate in marine algae exhibit antioxidant properties, indicating potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Eigenschaften
IUPAC Name |
ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWVCRJPUIBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609933 | |
| Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-methylbenzoylformate | |
CAS RN |
383363-34-6 | |
| Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)

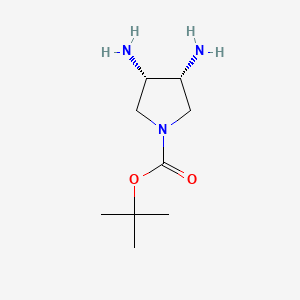





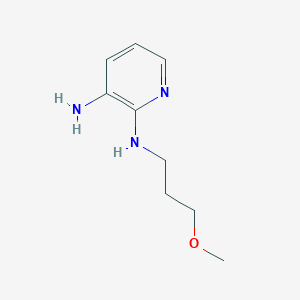
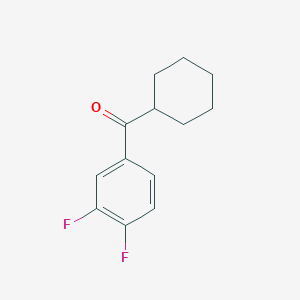

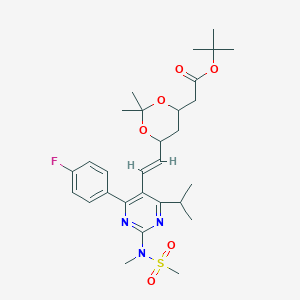
![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)
